Crotyl alcohol
Overview
Description
Crotyl alcohol, also known as crotonyl alcohol or (E)-but-2-en-1-ol, is an unsaturated alcohol with the chemical formula C4H8O. It is a colorless liquid that is moderately soluble in water and miscible with most organic solvents. This compound exists in two isomeric forms: cis and trans. This compound is of limited commercial interest but has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Crotyl alcohol can be synthesized through the hydrogenation of crotonaldehyde. This process involves the selective hydrogenation of the carbonyl group in crotonaldehyde to form this compound. The reaction typically employs catalysts such as platinum-tin on silica (Pt-Sn/SiO2) to achieve high selectivity .
Industrial Production Methods
Industrial production of this compound is not widespread due to its limited commercial demand. the hydrogenation of crotonaldehyde remains the primary method for its synthesis in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
Crotyl alcohol undergoes various chemical reactions, including:
Reduction: The reduction of this compound can yield butanol.
Substitution: This compound can participate in substitution reactions, particularly with acidic protons of aldehydes to form alcohols.
Common Reagents and Conditions
Oxidation: AuPd bimetallic catalysts, base-free conditions, room temperature.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Alkoxy boronates, organometallic reagents, low temperatures.
Major Products Formed
Oxidation: Crotonaldehyde.
Reduction: Butanol.
Substitution: Various alcohols depending on the aldehyde used.
Scientific Research Applications
Crotyl alcohol is used as a starting material in the synthesis of various compounds, including antitumor agents such as 14-azacamptothecin and 10,11-methylenedioxy-14-azacamptothecin. It is also a precursor in the total synthesis of discodermolide, a compound with potential anticancer properties . Additionally, this compound is employed in the study of selective oxidation reactions and the development of new catalytic systems .
Mechanism of Action
The mechanism of action of crotyl alcohol in chemical reactions often involves the formation of a six-membered ring structure during crotylation reactions. This structure includes the carbonyl oxygen and boron, leading to highly diastereoselective reactions . In oxidation reactions, this compound is converted to crotonaldehyde through the action of selective catalysts, which facilitate the removal of hydrogen atoms from the alcohol group .
Comparison with Similar Compounds
Similar Compounds
Crotonaldehyde: An aldehyde formed by the oxidation of crotyl alcohol.
Crotonic acid: A carboxylic acid related to this compound.
Crotyl acrylate: An ester derivative of this compound.
Uniqueness
This compound is unique due to its ability to form highly diastereoselective products in crotylation reactions. Its unsaturated nature allows it to participate in a variety of chemical transformations, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
(E)-but-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-2-3-4-5/h2-3,5H,4H2,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCASXYBKJHWFMY-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883409 | |
Record name | 2-Buten-1-ol, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Acros Organics MSDS] | |
Record name | Crotyl alcohol | |
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CAS No. |
504-61-0, 6117-91-5 | |
Record name | trans-Crotyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Crotyl alcohol, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Crotyl alcohol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006117915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Buten-1-ol, (2E)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Buten-1-ol | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Buten-1-ol, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-2-buten-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.270 | |
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Record name | But-2-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.533 | |
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Record name | CROTYL ALCOHOL, (E)- | |
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Retrosynthesis Analysis
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